

## GPR41 Expression: A Comparative Guide for Human and Mouse Tissues

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), expression in human and mouse tissues. Understanding the species-specific expression patterns of GPR41 is crucial for translating findings from preclinical mouse models to human physiology and for the development of targeted therapeutics.

## **Quantitative Expression Overview**

The following tables summarize the available quantitative and qualitative data on GPR41 mRNA and protein expression in various human and mouse tissues. While direct quantitative comparisons can be challenging due to variations in experimental methodologies across studies, this compilation provides a valuable overview for researchers.

Table 1: GPR41 (FFAR3) mRNA Expression in Human Tissues



Tissue	Expression Level (TPM - GTEx Median)	Qualitative Expression	
Adipose - Subcutaneous	1.34	Detected[1]	
Adipose - Visceral (Omentum)	1.11	Overexpressed[2]	
Artery - Aorta	0.21	-	
Artery - Coronary	0.31	-	
Artery - Tibial	0.35	-	
Brain - Cortex	0.03	-	
Colon - Sigmoid	0.44	Detected[1][3]	
Colon - Transverse	0.52	Detected[1][3]	
Esophagus - Mucosa	0.11	-	
Heart - Atrial Appendage	0.05	-	
Heart - Left Ventricle	0.05	-	
Kidney - Cortex	0.05	-	
Liver	0.02	-	
Lung	0.12	-	
Muscle - Skeletal	0.03	-	
Pancreas	0.18	Detected[1]	
Small Intestine - Terminal Ileum	0.27	-	
Spleen	0.54	Detected[1]	
Stomach	0.11	-	
Whole Blood	4.38	Overexpressed[2]	

TPM (Transcripts Per Million) values are from the Genotype-Tissue Expression (GTEx) Portal. It's important to note that even low TPM values can be biologically significant.





Table 2: Gpr41 (Ffar3) mRNA Expression in Mouse Tissues



Tissue	Qualitative Expression	Notes	
Adipose Tissue (White)	Conflicting Reports	Some studies detect expression, while others do not.	
Adipose Tissue (Brown)	Not Detected	-	
Autonomic and Somatic Sensory Ganglia	Detected	-	
Bone Marrow	Detected	-	
Colon	Detected	-	
Duodenum	Detected	-	
Enteroendocrine Cells	Detected	Co-localized with PYY-containing cells.	
Heart	Detected	-	
lleum	Detected	-	
Intestinal L cells	Detected	-	
Islets of Langerhans	Detected	-	
Kidney	Detected	-	
Liver	Detected	-	
Lung	Detected	-	
Lymph Nodes	Detected	-	
Pancreas	Detected	Expressed in pancreatic beta cells.[4]	
Peripheral Blood Mononuclear Cells	Detected	-	
Skeletal Muscle	Detected	-	
Spleen	Detected	-	



Sympathetic Ganglion	Abundantly Expressed	-	

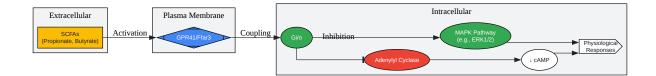
Table 3: GPR41/Gpr41 Protein Expression

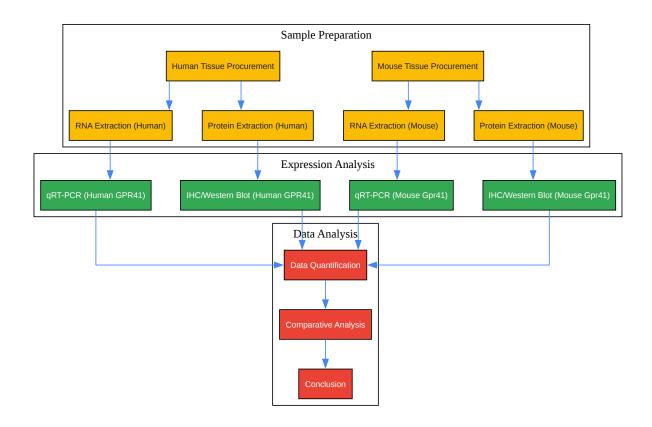
Species	Tissue	Cellular Localization
Human	Colon Mucosa	Cytoplasm of enterocytes and enteroendocrine cells.[3]
Human	Distal and Collecting Tubules (Kidney)	Detected
Mouse	Autonomic and Somatic Sensory Ganglia	Detected
Mouse	Colon Epithelial Cells	Detected
Mouse	Intestinal Tuft Cells	Apical microvilli and cytoplasm.

### **GPR41 Signaling Pathway**

GPR41 is a G-protein coupled receptor that is primarily activated by short-chain fatty acids (SCFAs) such as propionate and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1] Upon activation, GPR41 couples to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.[1] This signaling cascade plays a role in various physiological processes, including the regulation of energy homeostasis, immune responses, and intestinal motility.[5]







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- To cite this document: BenchChem. [GPR41 Expression: A Comparative Guide for Human and Mouse Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569890#comparing-gpr41-expression-in-human-vs-mouse-tissues]

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